molecular formula C14H9Br B089151 1-Bromo-4-(phenylethynyl)benzene CAS No. 13667-12-4

1-Bromo-4-(phenylethynyl)benzene

Cat. No. B089151
CAS RN: 13667-12-4
M. Wt: 257.12 g/mol
InChI Key: XLHCHVUFUPJPEO-UHFFFAOYSA-N
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Patent
US08119259B2

Procedure details

In a 500 mL three-necked flask were placed 14 g (51 mmol) of p-bromoiodobenzene, 5.2 g (52 mmol) of phenylacetylene, and 98 mg (0.50 mmol) of copper(I) iodide. After the atmosphere in the flask was placed with nitrogen, 200 mL of tetrahydrofuran (THF) and 9.0 mL of triethylamine (Et3N) were added to the flask, and the mixture was degassed by being stirred under reduced pressure. To this mixture was added 0.34 mg (0.50 mmol) of bis(triphenylphosphine)palladium(II) dichloride, and the mixture was stirred under nitrogen stream at room temperature for 20 hours. After a predetermined time, a 3% hydrochloric acid was added to the mixture, and an aqueous layer and an organic layer were separated in the mixture. Then, an organic substance was extracted with ethyl acetate from the aqueous layer. The obtained extract was washed with a saturated aqueous sodium chloride solution together with the organic layer and then dried over magnesium sulfate. The mixture was subjected to suction filtration through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), and alumina, and the filtrate was condensed to obtain a solid. The obtained solid was recrystallized with hexane, so that, 7.41 g of target light-brown powder was obtained with a yield of 55%.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
98 mg
Type
catalyst
Reaction Step Five
Quantity
0.34 mg
Type
catalyst
Reaction Step Six
Quantity
9 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[C:9]1([C:15]#[CH:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.O1CCCC1.Cl>[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(N(CC)CC)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:16]#[C:15][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:4][CH:3]=1 |^1:27,46|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
98 mg
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
0.34 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Seven
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
by being stirred under reduced pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 mL three-necked flask were placed
ADDITION
Type
ADDITION
Details
were added to the flask
CUSTOM
Type
CUSTOM
Details
the mixture was degassed
STIRRING
Type
STIRRING
Details
the mixture was stirred under nitrogen stream at room temperature for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
an aqueous layer and an organic layer were separated in the mixture
EXTRACTION
Type
EXTRACTION
Details
Then, an organic substance was extracted with ethyl acetate from the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
The obtained extract
WASH
Type
WASH
Details
was washed with a saturated aqueous sodium chloride solution together with the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was subjected to suction filtration through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), and alumina
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
to obtain a solid
CUSTOM
Type
CUSTOM
Details
The obtained solid was recrystallized with hexane
CUSTOM
Type
CUSTOM
Details
so that, 7.41 g of target light-brown powder was obtained with a yield of 55%

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)C#CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.